molecular formula C17H18N4O B2732121 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one CAS No. 500198-68-5

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one

Cat. No.: B2732121
CAS No.: 500198-68-5
M. Wt: 294.358
InChI Key: KETOUMHOOHCVMY-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the quinazolinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 4-methylpiperidine with a quinazoline derivative under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one apart is its unique combination of functional groups, which confer specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-8-10-20(11-9-12)16-7-6-15-18-14-5-3-2-4-13(14)17(22)21(15)19-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOUMHOOHCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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